Tetraethylammonium acetate
Overview
Description
Tetraethylammonium is a quaternary ammonium cation with the chemical formula C8H20N+ . It consists of four ethyl groups attached to a central nitrogen atom. This compound is commonly used in research laboratories to prepare lipophilic salts of inorganic anions . It is known for its ability to block potassium channels, making it a valuable tool in pharmacological research .
Mechanism of Action
Target of Action
Tetraethylammonium (TEA) is a quaternary ammonium cation . The primary targets of Tetraethylammonium acetate are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in the transmission of signals in the nervous system and the regulation of various physiological processes.
Mode of Action
This compound interacts with its targets by blocking them . This blocking action inhibits the normal functioning of the targets, leading to changes in the transmission of signals in the nervous system and other physiological processes. For instance, by blocking autonomic ganglia, this compound prevents signals carrying vasoconstrictor impulses from proceeding .
Pharmacokinetics
The compound’s positive charge and lipophilic nature suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For example, by blocking autonomic ganglia, the compound can cause vasodilation, leading to a decrease in blood pressure . The compound is primarily used as a research agent to block selective potassium channels .
Biochemical Analysis
Biochemical Properties
Tetraethylammonium acetate plays a significant role in biochemical reactions, particularly as a catalyst and inhibitor. It interacts with enzymes such as acetylcholinesterase and proteins involved in ion transport. The compound inhibits potassium channels, which affects the flow of potassium ions across cell membranes . This inhibition is crucial in studying the function of ion channels and their role in various physiological processes.
Cellular Effects
This compound has profound effects on different cell types and cellular processes. It influences cell function by modulating ion channels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in HeLa cells by inhibiting Bcl-2 and Bax expression, increasing reactive oxygen species production, and upregulating p53 and p21 proteins . These effects highlight its potential in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ion channels and receptors. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blockade prevents the transmission of signals that regulate various physiological functions, leading to its vasodilatory effects. Additionally, this compound can inhibit enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting ion channels and affecting cell viability . These temporal effects are essential for understanding its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit ion channels without causing significant toxicity. At high doses, it can lead to adverse effects such as neurotoxicity and cardiovascular issues . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to ion transport and cellular metabolism. It interacts with enzymes such as acetyl-CoA synthetase, which plays a role in the synthesis of acetyl-CoA from acetate . This interaction affects metabolic flux and the levels of metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can selectively permeate membranes, such as those used in transport membranes for carbon dioxide . This selective permeability is essential for its function in biochemical research and potential therapeutic applications.
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria, where it influences cellular metabolism and ion transport . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylammonium halide salts can be prepared by the reaction of triethylamine with an ethyl halide. For example, the preparation of tetraethylammonium iodide involves the reaction of triethylamine with ethyl iodide . Another common method is the salt metathesis reaction, where tetraethylammonium bromide is mixed with sodium perchlorate in water to produce tetraethylammonium perchlorate .
Industrial Production Methods
In industrial settings, tetraethylammonium salts are often produced through similar synthetic routes but on a larger scale. The use of phase-transfer catalysis is common in industrial production to facilitate the transfer of ions between aqueous and organic phases .
Chemical Reactions Analysis
Types of Reactions
Tetraethylammonium undergoes various chemical reactions, including:
Substitution Reactions: Tetraethylammonium can participate in substitution reactions where one of its ethyl groups is replaced by another group.
Metathesis Reactions: It is commonly involved in salt metathesis reactions to produce different tetraethylammonium salts.
Common Reagents and Conditions
Ethyl Halides: Used in the synthesis of tetraethylammonium halides.
Sodium Perchlorate: Used in the preparation of tetraethylammonium perchlorate.
Major Products
Tetraethylammonium Iodide: Produced from the reaction of triethylamine with ethyl iodide.
Tetraethylammonium Perchlorate: Produced from the reaction of tetraethylammonium bromide with sodium perchlorate.
Scientific Research Applications
Tetraethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a counterion to prepare lipophilic salts of inorganic anions.
Biology: Acts as a blocker of potassium channels, making it useful in studies of ion channel function.
Medicine: Investigated for its potential as a vasodilator due to its ability to block autonomic ganglia.
Industry: Used in the synthesis of high-silica zeolites and as a template for micropore formation in zeolites.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium: Similar to tetraethylammonium but with butyl groups instead of ethyl groups.
Tetramethylammonium: Contains methyl groups instead of ethyl groups and is used in similar applications.
Uniqueness
Tetraethylammonium is unique due to its balance of lipophilicity and crystallization properties. It is less lipophilic than tetrabutylammonium, making it more suitable for certain applications where crystallization is important .
Properties
Key on ui mechanism of action |
Tetraethylammonium's mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. |
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CAS No. |
1185-59-7 |
Molecular Formula |
C8H20N+ |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
tetraethylazanium |
InChI |
InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |
InChI Key |
CBXCPBUEXACCNR-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC.CC(=O)[O-] |
Canonical SMILES |
CC[N+](CC)(CC)CC |
Key on ui other cas no. |
1185-59-7 |
Pictograms |
Irritant |
Related CAS |
56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |
solubility |
Soluble in water. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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